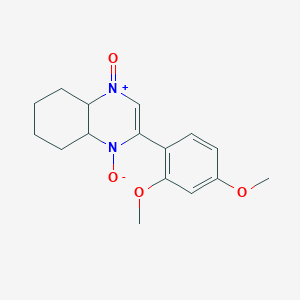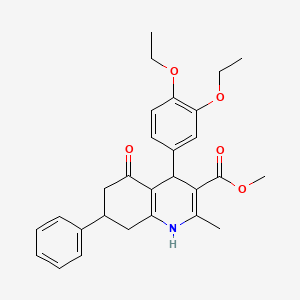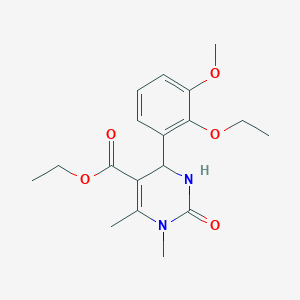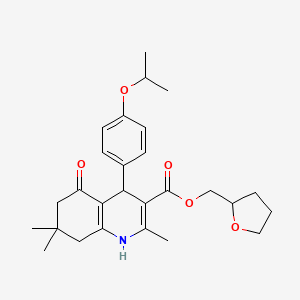
2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, also known as HDQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. HDQ is a heterocyclic compound that contains a quinoxaline ring, which is known to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV. In addition, 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication.
Biochemical and Physiological Effects
2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to induce apoptosis in cancer cells by activating several key apoptotic pathways, including the caspase pathway and the p53 pathway. 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to modulate the immune system by activating several key immune cells, including T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has several advantages and limitations for lab experiments. One advantage of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful therapeutic agent for a wide range of diseases. Another advantage of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is its potential for off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. Another direction is the development of new formulations of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide that improve its solubility and bioavailability. Another direction is the identification of new targets for 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, which could expand its therapeutic potential. Finally, the development of 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide analogs with improved activity and selectivity could lead to the development of more effective and safer therapeutic agents.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been studied extensively for its potential therapeutic applications, including as an anticancer agent, antiviral agent, and antibacterial agent. 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-11-7-8-12(16(9-11)22-2)15-10-17(19)13-5-3-4-6-14(13)18(15)20/h7-10,13-14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBJMXFLGGLBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C[N+](=O)C3CCCCC3N2[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4164354.png)
![1-[3-(2-bromophenoxy)propyl]-1H-benzimidazole](/img/structure/B4164357.png)


![tetrahydro-2-furanylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164365.png)

![ethyl 4-[2-(cyclopentyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164371.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4164379.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4164381.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B4164391.png)

![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-benzimidazole](/img/structure/B4164401.png)

